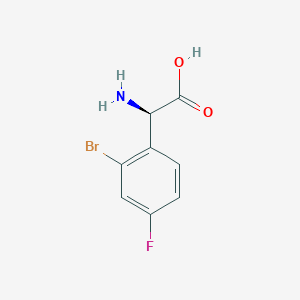
D-2-(o-Bromo-p-fluorophenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and fluorination of phenylglycine derivatives. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
D-2-(o-Bromo-p-fluorophenyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
D-2-(o-Bromo-p-fluorophenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-2-(o-Bromo-p-fluorophenyl)glycine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
D-2-(o-Bromo-p-chlorophenyl)glycine: Similar structure but with a chlorine atom instead of a fluorine atom.
D-2-(o-Bromo-p-methylphenyl)glycine: Similar structure but with a methyl group instead of a fluorine atom.
D-2-(o-Bromo-p-nitrophenyl)glycine: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
D-2-(o-Bromo-p-fluorophenyl)glycine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique combination of substituents can result in distinct chemical and biological properties compared to similar compounds .
Biological Activity
D-2-(o-Bromo-p-fluorophenyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₈BrFNO₂
- Molecular Weight : 236.06 g/mol
- Structural Features : The compound features a glycine backbone modified with a brominated and fluorinated phenyl group, which can significantly influence its biological activity.
The primary mechanism through which this compound exerts its effects is through modulation of glycine receptors. Glycine receptors are crucial for inhibitory neurotransmission in the central nervous system (CNS). The compound can act as either an agonist or antagonist depending on the receptor subtype, thus influencing various signaling pathways.
Glycine Receptor Modulation
- Agonist Activity : Enhances inhibitory neurotransmission, potentially alleviating conditions like anxiety and epilepsy.
- Antagonist Activity : May block excessive neuronal excitation, offering therapeutic benefits in conditions such as schizophrenia and neuropathic pain.
Biological Activity Data
Research has shown that this compound exhibits significant biological activity. Below is a summary of findings from various studies:
Case Studies
-
Neuropharmacological Applications :
A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential use as an anxiolytic agent. -
Cancer Research :
In a recent investigation into glioblastoma treatment, this compound was found to inhibit glycolysis in cancer cells, leading to reduced proliferation rates. This aligns with findings that halogenated compounds can enhance the efficacy of metabolic inhibitors in cancer therapy . -
Pharmacokinetics and Drug Design :
The introduction of bromine and fluorine atoms has been shown to improve the compound's pharmacokinetic properties, enhancing its stability and interaction with biological targets compared to non-halogenated analogs .
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
XPPHZQBPJQGHIS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















